molecular formula C22H35NO3 B1243174 6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol

6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol

Cat. No.: B1243174
M. Wt: 361.5 g/mol
InChI Key: JNBOAUIJLDEICX-HOVIKNKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-75302 is a synthetic organic compound known for its potent inhibition of leukotriene B4, a molecule involved in inflammatory responses. This compound is a pyridine analogue and has shown significant potential in the research of inflammatory diseases .

Preparation Methods

The synthesis of U-75302 involves several steps, starting with the preparation of the pyridine coreThe reaction conditions often include the use of solvents like ethanol and reagents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

U-75302 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

U-75302 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of leukotriene B4 inhibition.

    Biology: Helps in understanding the role of leukotriene B4 in various biological processes.

    Medicine: Potential therapeutic applications in treating inflammatory diseases.

    Industry: Used in the development of new anti-inflammatory drugs .

Mechanism of Action

U-75302 exerts its effects by specifically binding to and inhibiting the leukotriene B4 receptor, known as BLT1. This inhibition prevents leukotriene B4 from exerting its pro-inflammatory effects, thereby reducing inflammation. The molecular targets and pathways involved include the leukotriene signaling pathway and various downstream inflammatory mediators .

Comparison with Similar Compounds

U-75302 is unique in its high specificity for the BLT1 receptor, distinguishing it from other leukotriene B4 inhibitors. Similar compounds include:

U-75302’s uniqueness lies in its specific inhibition of the BLT1 receptor, making it a valuable tool for studying leukotriene B4-mediated inflammatory responses .

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+

InChI Key

JNBOAUIJLDEICX-HOVIKNKYSA-N

Isomeric SMILES

CCCCC/C=C\CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O

Canonical SMILES

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O

Pictograms

Irritant

Synonyms

6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
U 75302
U-75302
U75302

Origin of Product

United States

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